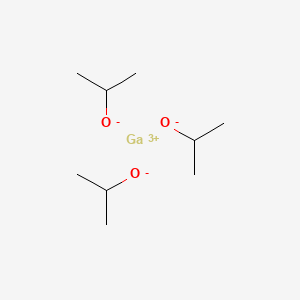

Gallium (III) isopropoxide

Description

Role as a Precursor in Advanced Materials Synthesis

Gallium(III) isopropoxide, with the chemical formula Ga(OC₃H₇)₃, is a versatile and widely utilized single-source precursor in the fabrication of gallium oxide (Ga₂O₃) nanomaterials. arabjchem.org Its efficacy lies in its solubility in organic solvents and its reactivity, which allow for its use in a range of solution-based and vapor-based synthesis techniques.

One of the most prominent applications of gallium(III) isopropoxide is in sol-gel synthesis . researchgate.net This wet-chemical technique involves the hydrolysis and condensation of the alkoxide precursor to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid three-dimensional network). Subsequent heat treatment, or calcination, of the gel converts it into the desired metal oxide. For instance, the hydrolysis of gallium(III) isopropoxide at room temperature can produce an amorphous precipitate that, upon heating to 500 °C, yields nanosized β-Ga₂O₃ particles with sizes around 10–20 nm. arabjchem.orgresearchgate.net Researchers have demonstrated that by controlling the sol-gel process parameters, different polymorphs and morphologies of gallium oxide can be achieved. Gopal et al. successfully synthesized monocrystalline β-Ga₂O₃ nanorods via the sol-gel transformation of gallium(III) isopropoxide. researchgate.netx-mol.com

In addition to sol-gel methods, gallium(III) isopropoxide is employed in Metal-Organic Chemical Vapor Deposition (MOCVD) . In this technique, the precursor is vaporized and transported into a reaction chamber where it decomposes on a heated substrate to form a thin film. Gallium(III) isopropoxide has been successfully used as a single-source precursor to grow amorphous Ga₂O₃ thin films on silicon substrates at temperatures between 400-800°C. mocvd-precursor-encyclopedia.de Stoichiometric Ga₂O₃ films with low carbon contamination were obtained at deposition temperatures of 500-600°C. mocvd-precursor-encyclopedia.de

The following table summarizes key research findings on the use of Gallium(III) isopropoxide as a precursor in various synthesis methods.

| Synthesis Method | Precursor System | Processing Conditions | Resulting Material | Source(s) |

| Sol-Gel | Gallium(III) isopropoxide in 2-propanol | Hydrolysis with water, heated at 500 °C | β-Ga₂O₃ nanoparticles (~10-20 nm) | arabjchem.orgresearchgate.net |

| Sol-Gel | Gallium(III) isopropoxide | Hydrolysis and calcination at 600 °C for 6 hours | Monocrystalline β-Ga₂O₃ nanorods | researchgate.netnih.gov |

| MOCVD | Gallium(III) isopropoxide (single-source) | Substrate temperatures of 500-600 °C | Amorphous, stoichiometric Ga₂O₃ thin films | mocvd-precursor-encyclopedia.de |

| Sol-Gel | Gallium(III) isopropoxide, 2-methoxyethanol, monoethanolamine | Spin-coating, annealing at 500-900 °C | α–Ga₂O₃ and β–Ga₂O₃ thin films | aip.org |

| Sol-Gel | Modified Gallium(III) isopropoxide with N-phenylsalicylaldimine | Hydrolysis and calcination at 600 °C | γ-Ga₂O₃ nanoparticles (~10 nm) | researchgate.netx-mol.com |

Historical Context of Gallium Alkoxide Research

Research into gallium compounds and their properties has a history stretching back decades. The element itself was discovered in 1875, but the systematic study of its various compounds, including oxides and alkoxides, came much later. The investigation of gallium oxide (Ga₂O₃) polymorphs began in earnest in the 1950s, with Roy and colleagues identifying five different crystalline forms (α, β, γ, δ, ε). nih.govmdpi.com This foundational work on the end-material paved the way for later research into controllable synthesis routes.

The use of metal alkoxides as precursors for oxides became a significant area of research in inorganic chemistry throughout the 20th century. Studies into the fundamental structure and properties of Group III alkoxides, including those of gallium, were being conducted by the 1960s. rsc.org Early research focused on the synthesis of gallium alkoxides, such as gallium(III) isopropoxide, typically through exchange reactions between gallium chloride and an alkali metal alkoxide like sodium isopropoxide, or through anodic dissolution of metallic gallium in alcohol. slu.segoogle.comresearchgate.net These studies characterized the resulting compounds, noting challenges such as chlorine contamination from halide precursors and the tendency of the alkoxides to form oligomeric structures (e.g., dimers and tetramers) in solution. rsc.orgresearchgate.net

The latter part of the 20th century and the early 21st century saw a shift from pure synthesis and characterization to the application of these compounds in materials science. The rise of sol-gel chemistry and advanced deposition techniques like MOCVD and Atomic Layer Deposition (ALD) created a demand for high-purity, volatile molecular precursors. Gallium(III) isopropoxide and other gallium alkoxides were identified as ideal candidates. psu.edu More recent research has focused on refining these precursors, for instance, by synthesizing modified or new types of gallium alkoxides, such as dimethylgallium isopropoxide, to achieve better control over deposition processes like ALD and MOCVD for fabricating high-quality Ga₂O₃ thin films. colab.wsmocvd-precursor-encyclopedia.deresearchgate.net This evolution reflects a broader trend in materials chemistry: the development of precisely designed molecular precursors to create functional materials with specific, tailored properties.

The table below presents a simplified timeline of key developments in the study of gallium alkoxides and their application.

| Period | Key Developments | Representative Focus |

| 1950s | Foundational studies on gallium oxide polymorphs. | Characterization of the different crystal structures of Ga₂O₃. mdpi.com |

| 1960s-1980s | Fundamental synthesis and structural investigation of Group III alkoxides. | Synthesis of compounds like Ga(OPrⁱ)₃ and Ga(OtBu)₃; study of their dimeric/tetrameric nature. rsc.orgslu.se |

| 1990s-2000s | Application of gallium alkoxides as precursors in sol-gel and CVD methods. | Use of Ga(OPrⁱ)₃ to create Ga₂O₃ nanoparticles and thin films; study of hydrolysis and decomposition pathways. arabjchem.orgresearchgate.netmocvd-precursor-encyclopedia.depsu.edu |

| 2010s-Present | Development of next-generation and modified alkoxide precursors for advanced deposition. | Synthesis of new compounds like dimethylgallium isopropoxide for improved control in ALD and MOCVD processes. colab.wsresearchgate.netacs.org |

Structure

2D Structure

Properties

CAS No. |

4452-61-3 |

|---|---|

Molecular Formula |

C3H8GaO |

Molecular Weight |

129.82 g/mol |

IUPAC Name |

gallium;propan-2-olate |

InChI |

InChI=1S/C3H8O.Ga/c1-3(2)4;/h3-4H,1-2H3; |

InChI Key |

JTPVILBGRKEEOP-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ga+3] |

Canonical SMILES |

CC(C)O.[Ga] |

Origin of Product |

United States |

Synthetic Methodologies for Gallium Iii Isopropoxide

Direct Synthesis Routes

Direct synthesis methods involve the reaction of elemental gallium or its simple halides with an isopropoxide source. These routes are often straightforward but can present challenges in product isolation and purity.

Anodic dissolution, an electrochemical method, has been explored for the synthesis of Gallium(III) isopropoxide. This process involves the electrochemical oxidation of a metallic gallium anode in isopropanol (B130326). A supporting electrolyte, such as tetrabutylammonium (B224687) bromide (Bu4NBr), is required to ensure conductivity in the alcoholic medium. researchgate.net In this process, gallium metal is consumed at the anode, forming Ga3+ ions which then react with the isopropanol solvent to form the desired alkoxide.

While conceptually direct, the anodic dissolution of gallium for the synthesis of Gallium(III) isopropoxide has been found to be inefficient. A primary challenge lies in the separation of the final product from the electroconductive additive required for the reaction. researchgate.net This difficulty complicates the isolation of pure Gallium(III) isopropoxide, making the method less practical compared to chemical routes. researchgate.net

A more common and established direct synthesis route is the salt metathesis reaction between a gallium halide, typically gallium(III) chloride (GaCl3), and an alkali or alkaline earth metal isopropoxide. researchgate.netgoogle.com The general reaction involves dissolving the gallium halide and the metal alkoxide in a suitable organic solvent.

The most conventional approach utilizes sodium isopropoxide (NaOPri). google.com The reaction proceeds as follows: GaCl3 + 3NaOPri → Ga(OPri)3 + 3NaCl↓

This reaction is typically conducted in a solvent like benzene (B151609) or toluene (B28343) at reflux temperature. google.com The insoluble sodium chloride byproduct precipitates and can be removed by filtration. However, a significant drawback of this method is the persistent contamination of the final product with residual chlorine. researchgate.netgoogle.com The crude product is often a waxy substance containing a notable percentage of chlorine, which is difficult to remove completely. researchgate.net This chloride contamination is highly detrimental to the performance of the material in electronic applications. google.com

To address the issue of chloride impurity, an improved method utilizing alkaline earth metal alkoxides, such as barium or strontium isopropoxide, has been developed. google.com The reaction with barium isopropoxide is: 2GaCl3 + 3Ba(OPri)2 → 2Ga(OPri)3 + 3BaCl2↓

The key advantage of this process is the different precipitation characteristics of the resulting alkaline earth metal halide, which facilitates the synthesis of a high-purity gallium alkoxide with significantly lower chloride content. google.com

| Parameter | Alkali Metal (Sodium) Isopropoxide Method | Alkaline Earth Metal (Barium/Strontium) Isopropoxide Method |

|---|---|---|

| Primary Reactant | Sodium isopropoxide (NaOPri) | Barium isopropoxide [Ba(OPri)2] or Strontium isopropoxide [Sr(OPri)2] |

| Key Byproduct | Sodium Chloride (NaCl) | Barium Chloride (BaCl2) or Strontium Chloride (SrCl2) |

| Purity Issue | Significant residual chlorine contamination (e.g., 0.98 wt%) google.com | Produces desired metal alkoxide essentially free of chlorine contamination (<30 ppm) google.com |

| Product Form | Crude product is a waxy substance researchgate.net | High-purity solution of Gallium(III) isopropoxide google.com |

Transalcoholysis and Ligand Exchange Processes

These methods involve starting with a different gallium compound and exchanging its existing ligands (alkoxy, amido, etc.) with isopropoxide groups.

Alcoholysis involves the reaction of a gallium precursor with an excess of isopropanol. The choice of precursor is crucial and can influence reaction conditions and product purity. One effective precursor is a gallium amide, such as gallium bis(dimethylamide), which reacts with isopropanol to yield the corresponding alkoxide. This method avoids halide contaminants from the start.

Another approach involves the solvothermal reaction between gallium acetylacetonate (B107027) and aluminum isopropoxide, which demonstrates the principle of ligand exchange between different metal centers and organic groups. masterorganicchemistry.com Furthermore, studies have shown that gallium nitrate (B79036) can be converted to a species similar to Gallium(III) isopropoxide when heated in isopropanol, indicating that even simple inorganic salts can serve as precursors under the right conditions.

Re-etherification, more commonly known in this context as alcohol interchange or transalcoholysis, is a process used to synthesize different alkoxides from an existing one. In the case of Gallium(III) isopropoxide, it can be used as a starting material to produce other gallium alkoxides (e.g., methoxide, ethoxide) by reacting it with a different alcohol (e.g., methanol, ethanol). researchgate.net

The general reaction is an equilibrium process: Ga(OPri)3 + 3R'OH ⇌ Ga(OR')3 + 3PriOH

To drive the reaction to completion, the more volatile alcohol (in this case, isopropanol) is typically removed by distillation. While this process is generally used to synthesize other alkoxides from Gallium(III) isopropoxide, the underlying principle of alkoxide group exchange is a fundamental ligand exchange process in metal-organic chemistry.

Isolation and Purification Techniques

The purity of Gallium(III) isopropoxide is paramount for its use in semiconductor and electronic device fabrication. The isolation and purification techniques employed depend heavily on the synthetic route and the nature of the impurities present.

For products synthesized via alkali alkoxide exchange, the primary impurity is residual chlorine. A specialized purification process has been developed to address this. It involves adding a potassium alkoxide, specifically potassium isopropoxide, to the chlorine-containing crude Gallium(III) isopropoxide. google.com The mixture is refluxed in an organic solvent such as toluene. This treatment converts the soluble chlorine impurities into insoluble potassium chloride (KCl). After the reaction, the solvent is distilled off, and the purified Gallium(III) isopropoxide is recovered by simple vacuum distillation or sublimation. google.com This method can dramatically reduce the chlorine content from nearly 1 wt% to as low as 0.022 wt% with a high recovery yield of 89%. google.com

A summary of purification findings is presented below:

| Technique | Description | Target Impurity | Result |

|---|---|---|---|

| Vacuum Distillation/Sublimation | The crude product is heated under reduced pressure, causing the volatile Gallium(III) isopropoxide to distill or sublime, leaving non-volatile impurities behind. researchgate.netgoogle.com | Non-volatile salts (e.g., NaCl), polymeric species. | Yields product as an oily liquid or solid. researchgate.net |

| Chemical Treatment with Potassium Isopropoxide | Crude product is refluxed with K-isopropoxide in a solvent like toluene, followed by filtration and distillation. google.com | Chlorine compounds. | Reduces chlorine from 0.98 wt% to 0.022 wt%. google.com |

| Filtration/Centrifugation | Mechanical separation of precipitated solid byproducts (e.g., BaCl2) from the product solution. google.com | Insoluble halide salts. | Effective for removing precipitated byproducts from alkaline earth metal alkoxide synthesis routes. google.com |

For metal-organic compounds, other advanced purification techniques like chromatography could potentially be employed, although specific examples for Gallium(III) isopropoxide are not prevalent. The sensitivity of the compound would require careful selection of the stationary and mobile phases to avoid decomposition. researchgate.netstackexchange.com

Coordination Chemistry and Structural Aspects of Gallium Iii Isopropoxide

Oligomeric and Polymeric Architectures

The structure of gallium(III) isopropoxide is not monomeric but rather exists as oligomeric and polymeric forms. This behavior is attributed to the tendency of the gallium atom to achieve a higher coordination number through the formation of bridging isopropoxide groups.

In the solid state and in solution, gallium(III) isopropoxide has been observed to exist in equilibrium between dimeric and tetrameric forms. mocvd-precursor-encyclopedia.de The dimeric species, [Ga(μ-OPri)(OPri)₂]₂, and the tetrameric species, Ga[(μ-OPri)₂Ga(OPri)₂]₃, represent different levels of molecular association. mocvd-precursor-encyclopedia.de The equilibrium between these forms is influenced by factors such as solvent and temperature. Mass spectrometry has confirmed the presence of dimeric molecules, [Ga(OPr-i)₃]₂, in the vapor phase. researchgate.net The tetrameric form has also been identified in crystalline states. researchgate.net

Table 1: Oligomeric Forms of Gallium(III) Isopropoxide

| Oligomeric Form | Molecular Formula | Key Structural Feature |

|---|---|---|

| Dimer | [Ga(μ-OPri)(OPri)₂]₂ | Two gallium centers bridged by two isopropoxide ligands. |

| Tetramer | Ga[(μ-OPri)₂Ga(OPri)₂]₃ | A central gallium atom coordinated to three [Ga(OPri)₄]⁻ units. |

The ability of gallium(III) isopropoxide to form different oligomeric structures is a manifestation of "coordination polymerism". researchgate.net This phenomenon arises from the metal's ability to adopt various coordination numbers, typically tetrahedral or octahedral, leading to the formation of extended polymeric chains. researchgate.net Over time, a waxy, soluble form of gallium isopropoxide can solidify into a non-melting, non-volatile amorphous product that is poorly soluble, indicating a transition to a more polymeric structure. researchgate.net This suggests a gradual polymerization process, resulting in a material with a higher degree of structural organization.

Reactions with Ancillary Ligands and Adduct Formation

Gallium(III) isopropoxide readily reacts with a variety of ancillary ligands, leading to the formation of new coordination complexes with modified properties and structures. These reactions are often driven by the replacement of one or more isopropoxide ligands.

The reaction of gallium(III) isopropoxide with β-diketones and β-ketoesters results in the formation of stable chelate complexes. These bidentate ligands coordinate to the gallium center through their two oxygen atoms, displacing isopropoxide groups. The stoichiometry of the reaction can be controlled to produce complexes with varying numbers of β-diketonate or β-ketoesterate ligands.

Aminoalkoxides, which contain both an amino and an alkoxide functional group, can react with gallium(III) isopropoxide to form new coordination compounds. The nature of the resulting complex, including its nuclearity and the coordination environment of the gallium atom, is dependent on the specific aminoalkoxide ligand used. For example, new homoleptic aminoalkoxides of gallium(III) have been synthesized through isopropoxo-aminoalkoxo exchange reactions. researchgate.net

Schiff bases, which are formed by the condensation of a primary amine and an aldehyde or ketone, are versatile ligands in coordination chemistry. rsc.org They can form stable complexes with gallium(III) isopropoxide, where the Schiff base ligand coordinates to the gallium center through its nitrogen and oxygen or sulfur donor atoms. The resulting complexes can exhibit various coordination geometries, including distorted trigonal bipyramidal or octahedral structures, depending on the denticity of the Schiff base and the reaction conditions. nih.gov The coordination versatility of Schiff bases allows for the synthesis of a wide range of gallium(III) complexes with potentially interesting properties. nih.gov

Coordination Geometry of Gallium(III) Isopropoxide Complexes

The coordination chemistry of gallium(III) isopropoxide is multifaceted, extending beyond simple monomeric structures. The gallium atom's ability to adopt various coordination numbers is a key factor in the structural diversity of its complexes. This flexibility allows for the formation of oligomers and complex adducts where the gallium center can be found in different geometric environments. The degree of oligomerization is often linked to the potential for the metal atom to achieve tetrahedral, pentacoordinate, or hexacoordinate geometries. researchgate.net The formation of these higher-coordinate species is influenced by factors such as the solvent, the presence of other ligands, and reaction conditions.

Analysis of Pentacoordinate and Hexacoordinate Environments

While four-coordinate tetrahedral geometry is common for gallium, pentacoordinate and hexacoordinate environments are also well-documented, particularly in complex derivatives and adducts of gallium(III) isopropoxide. These higher coordination numbers are typically achieved through the formation of bridges with other metal centers via isopropoxide groups or through coordination with additional donor ligands.

Pentacoordinate Gallium Centers: A five-coordinate environment for gallium is often observed in monomeric complexes where steric hindrance or ligand constraints favor this geometry. An example can be seen in gallium complexes featuring aminobisphenolate ligands. In one such methoxy (B1213986) derivative, the gallium center is five-coordinate, displaying a geometry that can be described as a distorted trigonal bipyramid. nih.gov The structure contains two six-membered amine phenolate (B1203915) metal-rings. nih.gov The coordination sphere of the gallium atom in this complex consists of three oxygen atoms and two nitrogen atoms (GaO₃N₂). nih.gov The specific bond lengths in this environment have been determined through single-crystal X-ray diffraction, providing precise data on the geometry of the pentacoordinate state. nih.gov

Hexacoordinate Gallium Centers: Hexacoordination, typically resulting in an octahedral geometry, is also a feature of gallium isopropoxide chemistry, especially in oxo-alkoxide clusters. researchgate.net A notable example is the pentanuclear oxoalkoxochloride complex, [Ga₅(μ₅-O)(μ-OPr-i)₈Cl₅]. researchgate.net The molecular structure of this compound is a flattened tetragonal pyramid. Within this structure, the axial gallium atom is in an octahedral coordination environment, while four other gallium atoms form the equatorial plane around a central μ₅-oxo group. researchgate.net This arrangement demonstrates the accessibility of a hexacoordinate state for gallium within a complex isopropoxide-containing structure. The stability of such hexacoordinate complexes is a significant aspect of the broader coordination chemistry of gallium alkoxides.

The following table summarizes structural data for representative gallium complexes exhibiting pentacoordinate and hexacoordinate geometries.

| Compound/Fragment | Coordination Number | Geometry | Key Bond Lengths (Å) | Reference |

| EtN[CH₂-(3-R¹-(5-R²-)C₆H₂-2-O)₂]₂Ga-OMe·HNMe₂ | 5 | Distorted Trigonal Bipyramid | Ga–O(Ar): 1.874, 1.878; Ga–O(Alk): 1.839; Ga–N: 2.091, 2.119 | nih.gov |

| [Ga₅(μ₅-O)(μ-OPr-i)₈Cl₅] (axial Ga atom) | 6 | Octahedral | Specific bond lengths not detailed in the provided text. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the molecular structure of Gallium (III) isopropoxide. A combination of liquid-state and solid-state NMR techniques provides a detailed picture of the ligand environment and the coordination of the gallium center.

Proton (1H) NMR spectroscopy is used to confirm the identity and purity of the isopropoxide ligands bound to the gallium center. The spectrum is expected to show two distinct signals corresponding to the two types of protons in the isopropoxide group (-OCH(CH3)2).

Methine Proton (-OCH-) : A septet resulting from coupling to the six equivalent methyl protons. This signal typically appears in the range of 4.0-4.5 ppm.

Methyl Protons (-CH3) : A doublet resulting from coupling to the single methine proton. This signal is typically observed further upfield, around 1.2-1.5 ppm.

The existence of multiple species in solution, such as monomers, dimers, or other oligomers, can lead to the appearance of multiple sets of septets and doublets. This is because terminal and bridging isopropoxide ligands are in chemically distinct environments, which can result in different chemical shifts. The relative integration of these signals can provide information about the proportion of each type of ligand environment.

Table 1: Expected 1H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |

| Methine (-OCH) | Septet | 4.0 - 4.5 |

| Methyl (-CH3) | Doublet | 1.2 - 1.5 |

Complementing the 1H NMR data, 13C NMR spectroscopy is used to analyze the carbon framework of the isopropoxide ligands. A proton-decoupled 13C NMR spectrum will typically show two signals for a single isopropoxide environment.

Methine Carbon (-OCH-) : This signal is expected in the 60-70 ppm region.

Methyl Carbons (-CH3) : This signal appears further upfield, typically in the 20-30 ppm range compoundchem.comoregonstate.eduhuji.ac.il.

As with 1H NMR, the presence of both terminal and bridging isopropoxide groups in oligomeric structures can give rise to separate signals for each unique carbon environment, providing further evidence for the existence of these species in solution nih.gov.

Table 2: Expected 13C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Methine (-OCH) | 60 - 70 |

| Methyl (-CH3) | 20 - 30 |

Solid-state NMR is a powerful technique for characterizing the local coordination environment of metal centers in materials like mixed-metal alkoxides. Both 71Ga and 27Al are quadrupolar nuclei, which means their NMR signals are sensitive to the symmetry of the local electronic environment huji.ac.ilhuji.ac.il.

For 71Ga, the more sensitive of the two gallium isotopes, the isotropic chemical shift is highly correlated with the coordination number of the gallium atom. nih.gov Generally, four-coordinate gallium sites (tetrahedral) resonate at significantly different frequencies than six-coordinate gallium sites (octahedral) nih.govnih.gov. This allows for the direct probing of the gallium coordination sphere in solid this compound oligomers or in mixed-metal Ga/Al oxide materials derived from them.

Similarly, 27Al solid-state Magic-Angle Spinning (MAS) NMR is routinely used to distinguish between aluminum in different coordination environments pascal-man.com. For example, in studies of aluminum isopropoxide, which also forms oligomers, high-resolution 27Al MAS NMR can resolve signals for four-coordinate (tetrahedral) and six-coordinate (octahedral) aluminum atoms nih.govacs.org.

In mixed gallium-aluminum systems, a combination of 71Ga and 27Al solid-state NMR can determine whether a true mixed-metal structure with Ga-O-Al linkages has been formed, or if separate domains of gallium and aluminum species exist. The chemical shifts and quadrupolar coupling parameters provide detailed insights into the coordination polyhedra of both metal centers within the material chemrxiv.org.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within this compound, confirming the presence of the isopropoxide ligands and the formation of metal-oxygen bonds. The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of the covalent bonds rsc.orgmsu.edu.

Key absorption bands in the spectrum of Ga(OPri)3 include:

C-H Stretching : Strong absorptions in the 2850-3000 cm-1 region are characteristic of the sp3-hybridized C-H bonds in the methyl and methine groups of the ligand pressbooks.pub.

C-O Stretching : The C-O stretching vibration of the alkoxide group gives rise to a strong band, typically found in the 1000-1200 cm-1 region. The exact position can be influenced by the coordination mode; bridging alkoxides often absorb at a lower frequency than terminal ones.

Ga-O Stretching : The vibrations corresponding to the gallium-oxygen bonds occur at lower frequencies, typically in the 400-700 cm-1 range. These bands are direct evidence of the metal-ligand bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm-1) |

| C-H Stretch | -CH, -CH3 | 2850 - 3000 |

| C-O Stretch | Ga-O-C | 1000 - 1200 |

| Ga-O Stretch | Ga-O | 400 - 700 |

Mass Spectrometry for Oligomer Identification and Fragmentation Pathways

Mass spectrometry (MS) is a vital technique for determining the molecular weight and degree of oligomerization of this compound in the gas phase. Due to the tendency of metal alkoxides to associate, MS can identify species larger than the monomeric unit.

Research has shown that this compound can be detected as a dimeric species, [Ga(OPri)3]2, in the gas phase. The presence of higher oligomers may also be detected depending on the ionization technique and conditions.

The fragmentation pathways provide structural information about the parent ion. Common fragmentation patterns for metal alkoxides involve the sequential loss of neutral groups youtube.comwhitman.edu. For this compound, likely fragmentation pathways include:

Loss of an isopropoxy radical (-•OPri).

Loss of a methyl radical (-•CH3) from a ligand.

Elimination of a neutral propene molecule (CH3-CH=CH2) with the transfer of a hydrogen atom to the metal complex.

Cleavage of the dimeric unit to form monomeric fragment ions.

Table 4: Oligomeric Species of this compound Identified by Mass Spectrometry

| Species | Formula | Description |

| Dimer | [Ga2(OPri)6] | An associated species containing two gallium centers. |

X-ray Diffraction (XRD) for Crystalline Phase and Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline materials libretexts.orgmkuniversity.ac.in. While this compound is often isolated as a viscous liquid or amorphous solid, a crystalline tetrameric form, [Ga(OPri)3]4, is known to exist.

For polycrystalline or powdered samples, Powder X-ray Diffraction (PXRD) is used. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase. This is particularly important for characterizing the products derived from the decomposition or hydrolysis of this compound, such as different polymorphs of gallium oxide (e.g., α-Ga2O3, β-Ga2O3) researchgate.netresearchgate.net. PXRD can confirm the phase purity, estimate crystallite size, and determine lattice parameters of the resulting material.

Powder X-ray Diffraction (PXRD) of Bulk Materials and Films

Powder X-ray Diffraction (PXRD) is a fundamental technique for analyzing the crystalline nature of bulk materials and thin films. For this compound and its derivatives, PXRD provides insights into phase purity, crystal structure, and the degree of crystallinity.

Freshly prepared this compound can exist in an X-ray amorphous state. researchgate.net However, it is known to form oligomeric species, such as dimers [Ga(OPr-i)₃]₂ and tetramers [Ga(OPr-i)₃]₄, which can transition to a crystalline state over time. researchgate.net The existence of these different oligomeric forms is related to the ability of the gallium atom to adopt either tetrahedral or octahedral coordination. researchgate.net

In the context of thin film analysis, this compound serves as a crucial precursor for the deposition of gallium oxide (Ga₂O₃) films through methods like sol-gel spin coating. usm.myresearchgate.net The structural properties of these films are heavily dependent on post-deposition treatments, such as annealing. X-ray diffraction studies on Ga₂O₃ films reveal their transformation from an amorphous to a polycrystalline state upon annealing. researchgate.netresearchgate.net For instance, Ga₂O₃ films grown at lower temperatures (80-200 °C) are typically amorphous, while those grown at higher temperatures (250 °C and above) exhibit nanocrystalline structures. researchgate.net

The resulting Ga₂O₃ films can adopt several polymorphic forms, with the monoclinic β-Ga₂O₃ structure being a common and stable phase. researchgate.netresearchgate.net PXRD patterns of these films show distinct diffraction peaks corresponding to specific crystallographic planes. The high intensity of certain peaks, such as the (400) peak in some studies, suggests a preferred orientation or texture of the film. researchgate.net Analysis of the diffraction line broadening can also provide information on crystallite size and microstrain within the films. usm.my

Table 1: Representative PXRD Data for β-Ga₂O₃ Films Derived from Gallium Precursors

| Diffraction Peak (2θ) | Corresponding Crystallographic Plane | Phase Identification | Reference |

|---|---|---|---|

| ~30-38° | Multiple peaks including (-201), (400) | Monoclinic β-Ga₂O₃ | researchgate.netresearchgate.net |

| ~41.55° | (0006) | α-Al₂O₃ (Substrate) | researchgate.net |

| Broad halo at 15-30° | N/A | Amorphous Ga₂O₃ | researchgate.net |

Single-Crystal X-ray Diffraction for Precise Molecular Architectures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a single-crystal structure of the simple this compound monomer or dimer is not commonly reported due to its tendency to form mixtures of oligomers, analysis of related crystalline compounds provides critical insights into its molecular architecture. researchgate.netfishersci.com

Gallium alkoxides exhibit a phenomenon described as "coordination polymerism," where molecules of different sizes, from dimers up to polymers, can exist, influenced by the metal atom's preference for tetrahedral or octahedral coordination. researchgate.net Mass spectrometry indicates that in the gas phase, this compound is primarily composed of dimer molecules, [Ga(OPr-i)₃]₂. researchgate.net In the solid state, it can exist in equilibrium with tetrameric crystals, [Ga(OPr-i)₃]₄. researchgate.net

Structural studies of related compounds, such as the pentanuclear oxoalkoxochloride [Ga₅(μ₅-O)(μ-OPr-i)₈Cl₅], have been successfully performed using single-crystal X-ray diffraction. researchgate.net This complex molecule features a flattened tetragonal pyramid of gallium atoms with a central μ₅-oxygen atom. The gallium atoms display both terminal and bridging isopropoxide groups, leading to octahedral coordination for the axial gallium atom. researchgate.net This demonstrates the structural versatility of gallium isopropoxide derivatives and the complexity of the architectures they can form.

Table 2: Structural Features of Gallium Isopropoxide and Related Compounds

| Compound/Species | Molecular Formula | Structural Feature | Coordination of Ga | Reference |

|---|---|---|---|---|

| This compound (Dimer) | [Ga(OC₃H₇)₃]₂ | Gas-phase species | Tetrahedral/Octahedral | researchgate.net |

| This compound (Tetramer) | [Ga(OC₃H₇)₃]₄ | Crystalline solid form | Tetrahedral/Octahedral | researchgate.net |

| Gallium Oxoisopropoxochloride | [Ga₅(μ₅-O)(μ-OPr-i)₈Cl₅] | Flattened tetragonal pyramid of Ga atoms | Octahedral (axial Ga) | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Stoichiometry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top nanometers of a material's surface. For films derived from this compound, XPS is invaluable for verifying stoichiometry and identifying the chemical nature of gallium and oxygen.

In the analysis of gallium oxide (Ga₂O₃) thin films, XPS spectra typically show peaks corresponding to gallium, oxygen, and often adventitious carbon from environmental exposure. scirp.orgresearchgate.net High-resolution scans of the specific elemental regions provide detailed chemical state information.

The Ga 2p and Ga 3d core levels are characteristic of the gallium species. The binding energy of the Ga 2p₃/₂ peak is typically observed around 1118.4 eV, which is indicative of Ga³⁺ in Ga₂O₃. scirp.org The presence of a single, well-defined peak for the Ga 2p or Ga 3d core levels suggests that gallium exists predominantly in the +3 oxidation state, with no significant presence of suboxides like GaO and Ga₂O or elemental gallium. scirp.org

The O 1s core level spectrum provides information about the oxygen species present. The main peak, typically found at a binding energy of around 531.3 eV, is attributed to lattice oxygen in the Ga₂O₃ structure. scirp.org Often, a shoulder or a separate peak at higher binding energy may be observed, which can be assigned to surface-adsorbed oxygen or hydroxyl groups. researchgate.net

XPS depth profiling, which involves sputtering the surface with ions (e.g., Ar⁺) to sequentially remove layers, can be used to analyze the stoichiometry and composition from the surface into the bulk of the film. scirp.org Such studies on Ga₂O₃ films have shown that the composition is nearly stoichiometric throughout the film's thickness after the initial surface contamination layer is removed. scirp.org

Table 3: Typical XPS Binding Energies for Ga₂O₃ Films

| Core Level | Typical Binding Energy (eV) | Assignment | Reference |

|---|---|---|---|

| Ga 2p₃/₂ | ~1118.4 - 1118.5 | Ga³⁺ in Ga₂O₃ | scirp.orgresearchgate.net |

| Ga 2p₁/₂ | ~1144.8 | Ga³⁺ in Ga₂O₃ | researchgate.net |

| Ga 3d | ~20.5 - 21.0 | Ga³⁺ in Ga₂O₃ | researchgate.netxpsfitting.com |

| O 1s | ~530.1 - 531.6 | Lattice Oxygen (Ga-O) | scirp.orgresearchgate.net |

UV-Visible Spectroscopy for Electronic Structure and Complexation Dynamics

UV-Visible (UV-Vis) spectroscopy is a versatile technique that provides information on the electronic structure of materials by measuring the absorption of light in the ultraviolet and visible regions. It is also employed to monitor reaction kinetics, such as the complexation of metal ions in solution.

For materials derived from this compound, particularly Ga₂O₃ thin films and nanoparticles, UV-Vis spectroscopy is primarily used to determine the optical band gap (E_g). up.ac.za Ga₂O₃ is a wide-bandgap semiconductor, and its absorption edge is typically located in the deep-UV region. researchgate.net The optical band gap can be estimated from the absorption spectrum using the Tauc plot method, with reported values for β-Ga₂O₃ often around 4.9 eV. researchgate.netup.ac.za The exact value can be influenced by factors such as crystallinity, film thickness, and the presence of dopants or defects. up.ac.za The transparency of Ga₂O₃ films in the visible region and their sharp absorption cutoff in the UV make them suitable for applications in solar-blind photodetectors. researchgate.net

In the context of solution chemistry, while the Gallium (III) ion itself does not have a characteristic UV-Vis absorption, the technique can be used to study its complexation dynamics indirectly. researchgate.net For example, the kinetics of Ga(III) complexation with various chelating ligands can be monitored by observing changes in the absorbance of a competing metal-ligand complex. In such a method, the displacement of a UV-active metal ion (like Cu²⁺) from its complex by Ga(III) leads to a change in the solution's absorbance over time, from which the rate of Ga(III) complexation can be calculated. researchgate.netrsc.org This approach allows for the study of how factors like pH influence the speed of complex formation. rsc.org

Table 4: Optical Properties of Ga₂O₃ and Application of UV-Vis in Ga(III) Chemistry

| Analysis Type | Technique/Method | Measured Parameter | Typical Value/Observation | Reference |

|---|---|---|---|---|

| Electronic Structure | UV-Vis Absorbance of Ga₂O₃ films | Optical Band Gap (E_g) | ~4.7 - 4.95 eV | up.ac.za |

| Electronic Structure | UV-Vis Absorbance of Ga₂O₃ films | Absorption Edge | ~265 nm | researchgate.net |

| Complexation Dynamics | UV-Vis Kinetic Study (Competition Method) | Rate of Ga(III) complexation | Change in absorbance at λ_max of indicator complex (e.g., 265 nm) | rsc.org |

Reaction Kinetics and Mechanistic Investigations

Thermal Decomposition Mechanisms

The thermal degradation of gallium (III) isopropoxide is a crucial process in vapor-phase synthesis methods. While detailed mechanistic studies specifically for this compound are not extensively documented in the literature, the decomposition pathways can be inferred from the general behavior of metal alkoxides. The stability and decomposition route are highly dependent on factors such as temperature, pressure, and the surrounding atmosphere. The process typically involves the cleavage of the isopropoxide ligands, which can occur through several potential pathways.

The cleavage of the isopropoxide ligand from the gallium center is the initial step in the thermal decomposition of this compound. This process can proceed through different mechanisms, including the homolytic or heterolytic cleavage of the Gallium-Oxygen bond (Ga-O) or the Carbon-Oxygen bond (C-O) within the ligand itself. The relative stability of the resulting radical or ionic fragments dictates the most probable pathway.

In the context of forming gallium oxide, the desired pathway involves the cleavage of the Ga-O bond, followed by reactions that eliminate the organic components. The isopropoxide ligand can be released and subsequently decompose in the gas phase. Alternatively, intramolecular rearrangement and elimination reactions can occur. For many metal alkoxides, the decomposition is a complex process that may involve multiple competing pathways, the prevalence of which is determined by the specific reaction conditions.

A common and well-documented decomposition mechanism for metal alkoxides with a hydrogen atom on the β-carbon of the alkyl group is β-hydride elimination. For this compound, this pathway would involve the transfer of a hydrogen atom from the β-carbon of the isopropoxide ligand to the gallium center. This process requires a vacant coordination site on the metal, which can be achieved through ligand dissociation in oligomeric structures like the dimeric [Ga(OiPr)3]2.

The β-hydride elimination reaction results in the formation of a gallium-hydride species and the release of propene (CH3CH=CH2). The resulting gallium-hydride-hydroxide intermediate is unstable and would readily decompose further to form gallium oxide (Ga2O3), water, and hydrogen gas upon heating. While this mechanism is plausible and frequently observed for other metal alkoxides, specific kinetic and isotopic labeling studies would be necessary to definitively confirm its role in the thermal degradation of this compound. The general mechanism for β-hydride elimination in an isopropoxide ligand is depicted below:

M-O-CH(CH3)2 → M-H + O=C(CH3)2 (ketone formation) or more commonly for thermal decomposition: [Ga]-O-CH(CH3)2 → [Ga]-H + H2C=CH-CH3 + [Ga]-OH

Subsequent reactions of the gallium-hydride and gallium-hydroxide species would lead to the formation of gallium oxide.

Hydrolytic and Condensation Processes in Solution Chemistry

Hydrolysis: The isopropoxide ligands are replaced by hydroxyl groups in a reaction with water. This reaction can be partial or complete, depending on the amount of water present. Ga(OiPr)3 + nH2O → Ga(OiPr)3-n(OH)n + n(iPrOH)

Condensation: The partially or fully hydrolyzed molecules react with each other to form Ga-O-Ga bridges, releasing water or isopropanol (B130326) in the process. This step leads to the formation of oligomeric and polymeric species, eventually resulting in a sol or gel. 2Ga(OiPr)3-n(OH)n → (OiPr)3-n(OH)n-1Ga-O-Ga(OH)n-1(OiPr)3-n + H2O (water condensation) Ga(OiPr)3-n(OH)n + Ga(OiPr)3-m(OH)m → (OiPr)3-n(OH)n-1Ga-O-Ga(OH)m(OiPr)3-m-1 + iPrOH (alcohol condensation)

Research has shown that the hydrolysis of this compound with pure water at room temperature typically yields an amorphous precipitate. researchgate.net This amorphous phase is believed to be a form of gallium oxyhydroxide (GaOOH). Upon subsequent thermal treatment (calcination), this precursor transforms into crystalline phases of gallium oxide. For instance, heating the amorphous precipitate to 500 °C can produce nanosized β-Ga2O3 particles. researchgate.net The sol-gel method allows for control over the morphology and crystalline phase of the final gallium oxide product by carefully managing reaction parameters such as the precursor concentration, water-to-alkoxide ratio, pH, and calcination temperature. nih.gov

| Precursor System | Reaction Conditions | Intermediate Product | Final Product (after Calcination) | Reference |

|---|---|---|---|---|

| Ga(OiPr)3 in 2-propanol | Hydrolysis with pure water at room temperature. | Amorphous precipitate (likely GaOOH). | β-Ga2O3 nanoparticles (at 500 °C). | researchgate.net |

| Ga(OiPr)3 in anhydrous isopropanol | Addition of water-isopropanol mixture, aged for 2 days. | Dried gel. | β-Ga2O3 monocrystalline nanorods (at 600 °C for 6 h). | nih.gov |

Ligand Exchange Reactivity with Organic Substrates

This compound readily undergoes ligand exchange reactions with a variety of organic substrates that contain acidic protons, such as alcohols and β-dicarbonyl compounds. These reactions involve the substitution of one or more isopropoxide ligands with the incoming organic ligand. The extent of substitution can often be controlled by the stoichiometry of the reactants.

A notable example is the reaction of gallium isopropoxide with β-diketones and β-ketoesters like acetylacetone (B45752) (acacH), methyl acetoacetate, and ethyl acetoacetate. cdnsciencepub.com These reactions, typically carried out in a solvent like benzene (B151609), proceed with the liberation of isopropanol, which can be removed to drive the reaction to completion. Depending on the molar ratio of gallium isopropoxide to the ligand, products with one, two, or three substituted ligands can be synthesized. cdnsciencepub.com

Ga(OiPr)3 + x HL → Ga(OiPr)3-x(L)x + x iPrOH (where HL = organic substrate, x = 1, 2, or 3)

Furthermore, re-esterification reactions with other alcohols (ROH) can be used to synthesize different gallium alkoxides, demonstrating the lability of the isopropoxide group. researchgate.net

| Reactant 1 | Reactant 2 (HL) | Molar Ratio (Ga:HL) | Product | Reference |

|---|---|---|---|---|

| Ga(OiPr)3 | Acetylacetone | 1:1 | Ga(OiPr)2(acac) | cdnsciencepub.com |

| Ga(OiPr)3 | Acetylacetone | 1:2 | Ga(OiPr)(acac)2 | cdnsciencepub.com |

| Ga(OiPr)3 | Acetylacetone | 1:3 | Ga(acac)3 | cdnsciencepub.com |

| Ga(OiPr)3 | Ethyl acetoacetate | 1:1 | Ga(OiPr)2(etac) | cdnsciencepub.com |

| Ga(OiPr)3 | Ethyl acetoacetate | 1:2 | Ga(OiPr)(etac)2 | cdnsciencepub.com |

| Ga(OiPr)3 | Ethyl acetoacetate | 1:3 | Ga(etac)3 | cdnsciencepub.com |

Advanced Materials Synthesis Utilizing Gallium Iii Isopropoxide Precursors

Chemical Vapor Deposition (CVD) of Gallium Oxide (Ga2O3) Thin Films

CVD is a versatile technique for producing solid materials of high purity and performance. In the context of Ga2O3 synthesis, metal-organic CVD (MOCVD) using gallium alkoxide precursors like Gallium(III) isopropoxide offers significant advantages in controlling film properties.

Metal-Organic Chemical Vapor Deposition (MOCVD) Approaches

MOCVD has been successfully employed to grow amorphous Ga2O3 thin films using Gallium(III) isopropoxide as a single-source precursor. mdpi.com This approach simplifies the deposition process by eliminating the need for a separate oxygen source, as the isopropoxide ligand itself provides the necessary oxygen. The thermal decomposition of the precursor on the heated substrate surface leads to the formation of the Ga2O3 film.

A related precursor, dimethylgallium isopropoxide (DMGIP), has also been utilized for the MOCVD of Ga2O3. colab.wsresearchgate.net DMGIP, a liquid at room temperature, is noted for its reasonably high vapor pressure and non-pyrophoric nature, making it a safer alternative to pyrophoric precursors like trimethylgallium (B75665) (TMG). koreascience.kr MOCVD growth of Ga2O3 using DMGIP has been demonstrated in a temperature range of 450–625°C with oxygen as a reacting gas, yielding stoichiometric and amorphous films. colab.wsresearchgate.net

Precursor Volatility and Delivery System Design

The effectiveness of an MOCVD process is highly dependent on the consistent and reproducible delivery of the precursor vapor into the reaction chamber. For liquid precursors like Gallium(III) isopropoxide and its derivatives, the volatility and thermal stability are key parameters influencing the design of the delivery system. tum.de

DMGIP, a gallium analogue of dimethylaluminum isopropoxide (DMAIP), is a non-pyrophoric liquid at room temperature with a vapor pressure of approximately 3 Torr, which is considered reasonably high for MOCVD and ALD applications. colab.wskoreascience.kr This volatility allows for efficient vapor phase transport.

Standard delivery systems for such liquid precursors typically involve a stainless-steel bubbler. researchgate.netumn.edu An inert carrier gas, such as argon or nitrogen, is passed through the liquid precursor, which is maintained at a constant temperature to ensure a stable vapor pressure. researchgate.net The carrier gas becomes saturated with the precursor vapor and transports it to the deposition chamber. Precise control over the bubbler temperature and the carrier gas flow rate is crucial for maintaining a stable precursor delivery rate, which directly impacts the film's growth rate and properties. researchgate.net For less volatile precursors, direct liquid injection (DLI) systems can be used, where the liquid is flash vaporized at elevated temperatures just before entering the reactor, ensuring stable and reproducible delivery. umn.educambridge.org

Optimization of Deposition Parameters and Film Stoichiometry Control

Achieving the desired film properties, particularly the correct stoichiometry, requires careful optimization of various deposition parameters. The substrate temperature is one of the most critical factors. For the MOCVD of Ga2O3 using Gallium(III) isopropoxide as a single precursor, stoichiometric films were obtained in a substrate temperature range of 500-600°C. mdpi.com Below this range, films tended to be gallium-rich, while temperatures above this range could lead to other issues.

The ratio of the group VI (oxygen) to group III (gallium) precursors, known as the VI/III ratio, is another key parameter for controlling film quality, especially when an external oxygen source is used. mdpi.com Studies on MOCVD of β-Ga2O3 have shown that by systematically varying the VI/III ratio, the crystalline quality of the films can be significantly altered and improved. mdpi.com Other parameters such as chamber pressure, precursor flow rate, and carrier gas flow also play a significant role and must be carefully controlled to achieve high-quality, stoichiometric Ga2O3 films. acs.org For instance, MOCVD growth of Ga2O3 using DMGIP between 450°C and 625°C resulted in stoichiometric amorphous films. colab.ws

| Parameter | Typical Range/Value | Effect on Film Properties |

| Substrate Temperature | 400 - 800°C | Directly influences precursor decomposition, growth rate, and film stoichiometry. Optimal for stoichiometry: 500-600°C. |

| VI/III (O/Ga) Ratio | Varied by precursor flow | Affects crystalline quality, surface morphology, and stoichiometry. |

| Chamber Pressure | 20 - 100 Torr | Impacts gas-phase reactions and boundary layer thickness, affecting uniformity and growth rate. |

| Precursor Flow Rate | Variable (e.g., 5-60 sccm for carrier gas) | Controls the amount of gallium delivered to the substrate, influencing the growth rate. |

Atomic Layer Deposition (ALD) of Gallium Oxide (Ga2O3) Thin Films

ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions, enabling the growth of conformal films with atomic-level thickness control. Gallium(III) isopropoxide and its derivatives are valuable precursors for both thermal and plasma-enhanced ALD processes for Ga2O3.

Thermal ALD Regimes

In thermal ALD, the substrate is sequentially exposed to the precursor and a co-reactant (e.g., water), with purge steps in between to remove unreacted species and byproducts. The self-limiting nature of the reactions ensures uniform film growth.

Gallium tri-isopropoxide (GTIP) has been used as a gallium source with water (H2O) as the oxygen source for low-temperature thermal ALD of Ga2O3. mdpi.comresearchgate.net This process has demonstrated a saturated growth rate of 0.25 nm/cycle at deposition temperatures between 150°C and 250°C. mdpi.comresearchgate.net The resulting films are typically amorphous, smooth, and highly transparent. researchgate.net

Similarly, dimethylgallium isopropoxide (DMGIP) has been employed with water as the oxygen source, exhibiting a distinct ALD temperature window between 280°C and 300°C. colab.wsresearchgate.net Within this window, a growth rate of approximately 0.3 Å/cycle was achieved, leading to the formation of stoichiometric gallium oxide. colab.wsresearchgate.net The success of these processes relies on the careful control of pulse and purge times to ensure complete surface reactions and removal of byproducts, which is fundamental to the ALD mechanism. frontiersin.orgnih.gov

| Precursor | Co-reactant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) |

| Gallium tri-isopropoxide (GTIP) | H2O | 150 - 250 | 2.5 |

| Dimethylgallium isopropoxide (DMGIP) | H2O | 280 - 300 | ~0.3 |

Plasma-Enhanced ALD (PEALD) Techniques

PEALD is a variation of ALD that uses plasma to generate more reactive species as the co-reactant, which can offer several advantages over thermal ALD. These include the ability to deposit films at lower temperatures, achieve higher growth rates, and potentially improve film quality by reducing impurities. mdpi.com

While the direct use of Gallium(III) isopropoxide in PEALD has not been extensively reported, its viability is suggested by its inclusion in lists of potential ALD precursors in studies focused on PEALD of Ga2O3. aip.org In a typical PEALD process for Ga2O3, a metal-organic precursor is pulsed into the chamber, followed by a purge, and then an oxygen (O2) plasma is introduced as the oxidant. aip.org The highly reactive oxygen radicals from the plasma react with the precursor layer on the surface to form Ga2O3.

The use of an oxygen plasma can be more effective at removing organic ligands from alkoxide precursors compared to thermal co-reactants like water, potentially leading to purer films at lower temperatures. mdpi.com The properties of the resulting Ga2O3 films can be tuned by controlling plasma parameters such as power, gas composition, and exposure time. aip.orgveeco.com For instance, the duration of the O2 plasma exposure has been shown to significantly impact the electrical properties and dielectric constant of amorphous Ga2O3 films grown by PEALD. aip.org This high degree of control makes PEALD a promising technique for fabricating high-performance Ga2O3 devices using precursors like Gallium(III) isopropoxide.

Growth Rate (GPC) and Process Window Characterization

The use of gallium(III) isopropoxide, also known as gallium tri-isopropoxide (GTIP), as a precursor in Atomic Layer Deposition (ALD) processes has been investigated for the low-temperature growth of gallium oxide (Ga₂O₃) thin films. In ALD, the growth per cycle (GPC) is a critical parameter that defines the thickness of material deposited in each reaction cycle. For the thermal ALD process utilizing GTIP as the gallium source and water (H₂O) as the oxygen source, an exceptionally high GPC of up to 2.5 Å (0.25 nm) per cycle has been reported. researchgate.net

The process window, or "ALD window," defines the temperature range in which self-limiting, uniform film growth occurs. epfl.ch For the GTIP and H₂O process, this window has been identified at a low deposition temperature range of 150–250 °C. researchgate.net This allows for the deposition of amorphous, smooth, and highly transparent Ga₂O₃ films. researchgate.net The growth behavior within this window is characteristic of a typical ALD process, where the film growth rate saturates with sufficient precursor dosage. researchgate.net

| Precursor System | Deposition Method | Temperature Window | Growth Per Cycle (GPC) | Resulting Film |

| Gallium(III) isopropoxide (GTIP) + H₂O | Thermal ALD | 150-250 °C | Up to 2.5 Å/cycle | Amorphous Ga₂O₃ |

| Dimethylgallium isopropoxide (DMGIP) + H₂O | Thermal ALD | 280–300 °C | ~0.3 Å/cycle | Ga₂O₃ |

This table presents data on the growth parameters for gallium oxide films using different isopropoxide-based precursors.

Sol-Gel Synthesis of Gallium Oxide Nanomaterials

The sol-gel method is a versatile wet-chemical technique for fabricating oxide materials from molecular precursors. Gallium(III) isopropoxide is an effective precursor for the synthesis of various gallium oxide nanomaterials, including nanoparticles and films, due to its controlled hydrolysis and condensation reactions. researchgate.netnih.gov

In the sol-gel synthesis of gallium oxide, the initial step involves the hydrolysis of the gallium(III) isopropoxide precursor. When water is introduced to a solution of gallium(III) isopropoxide, typically dissolved in an alcohol like 2-propanol, a hydrolysis reaction is initiated. This process leads to the formation of gallium-hydroxide species, which then undergo condensation reactions to form a precipitate. researchgate.net

Depending on the specific reaction conditions, such as temperature and the presence of catalysts, this precipitate can be an amorphous phase or consist of crystalline gallium oxyhydroxide (α-GaOOH) particles. researchgate.net For large-scale synthesis, α-GaOOH is a common intermediate precursor from which various gallium oxide phases can be derived through subsequent heat treatment. nih.gov The initial precipitate, a gallium hydroxide (B78521) gel, can also be a precursor to the γ-Ga₂O₃ polymorph before it ages into the more stable α-GaOOH. nih.gov

Gallium oxide is known for its existence in several crystalline forms, or polymorphs, including α, β, γ, δ, and ε phases. nih.govwikipedia.org The controlled crystallization of these polymorphs can be achieved by the thermal treatment (calcination) of the precursor materials, such as α-GaOOH, obtained from the sol-gel process. researchgate.netnih.gov

The transformation between polymorphs is highly dependent on the annealing temperature. itmo.ru

α-Ga₂O₃ : This phase can be obtained by heating α-GaOOH particles at 500 °C. researchgate.net

β-Ga₂O₃ : As the most thermodynamically stable polymorph, β-Ga₂O₃ is typically formed at higher temperatures. Heating the precursors derived from gallium(III)-isopropoxide to 900 °C results in the formation of the pure β-Ga₂O₃ phase. researchgate.net The α-Ga₂O₃ phase also converts to β-Ga₂O₃ upon high-temperature treatment. researchgate.net

γ-Ga₂O₃ : This polymorph can be obtained by calcining a gallium hydroxide gel. nih.gov For instance, using a modified gallium(III) isopropoxide precursor in a sol-gel process followed by calcination at 600 °C has been shown to produce γ-Ga₂O₃ polycrystalline nanoparticles. nih.gov

δ-Ga₂O₃ and ε-Ga₂O₃ : These metastable phases can also be formed through specific thermal annealing pathways of gallium precursors. nih.gov For example, δ-Ga₂O₃ can be prepared by annealing gallium nitrate (B79036) at 200°C, and it transforms to ε-Ga₂O₃ upon further heating to 500°C. nih.gov

| Precursor | Calcination Temperature | Resulting Ga₂O₃ Polymorph |

| α-GaOOH | 500 °C | α-Ga₂O₃ |

| Amorphous precipitate from Ga(OⁱPr)₃ | 500 °C | β-Ga₂O₃ |

| Modified Ga(OⁱPr)₃ | 600 °C | γ-Ga₂O₃ |

| α-Ga₂O₃ | 900 °C | β-Ga₂O₃ |

This table summarizes the formation of different Ga₂O₃ polymorphs via calcination of precursors derived from Gallium(III) isopropoxide.

The sol-gel method using gallium(III) isopropoxide allows for the fabrication of gallium oxide with controlled morphologies at the nanoscale. nih.gov The process of hydrolysis of the precursor followed by calcination can yield nanoparticles with specific sizes and crystalline structures.

Research has demonstrated the synthesis of different nanostructures:

An amorphous precipitate obtained from the hydrolysis of gallium(III)-isopropoxide with pure water, when heated at 500 °C, yields nanosized β-Ga₂O₃ particles with a size of approximately 10 to 20 nm. researchgate.net

A sol-gel process involving gallium(III) isopropoxide in anhydrous isopropanol (B130326), aged and later calcinated at 600 °C, has been used to produce β-Ga₂O₃ monocrystalline nanorods with lengths of about 100 nm. nih.gov

By modifying the precursor with N-phenylsalicylaldimine, the same process can yield γ-Ga₂O₃ polycrystalline nanoparticles with a size of around 10 nm. nih.gov

In addition to nanoparticles, gallium oxide thin films can be prepared using sol-gel techniques like dip-coating or spin-coating, followed by annealing to crystallize the film. nih.govitmo.ru

Co-deposition and Synthesis of Mixed Gallium-Metal Oxide Systems

Gallium(III) isopropoxide can be used in conjunction with other metal alkoxides to synthesize mixed-metal oxide systems. This co-deposition approach, often via sol-gel or solvothermal methods, allows for the creation of materials with tailored compositions and properties. An example is the formation of indium-gallium oxide solid solutions by preparing a solution of gallium isopropoxide and indium isopropoxide. oipub.comresearchgate.net

The synthesis of gallium-aluminum oxide (Ga₂-xAlxO₃) solid solutions can be achieved through processes that combine gallium and aluminum precursors. For instance, γ-Ga₂-xAlxO₃ defect spinel solid solutions have been prepared via a solvothermal reaction using isopropanol as the solvent at 240 °C. nih.gov While this specific study used gallium acetylacetonate (B107027), the principle of combining molecular precursors like alkoxides (e.g., aluminum isopropoxide) is central to forming these mixed oxides. nih.gov

These nanocrystalline γ-Ga₂-xAlxO₃ materials exhibit a cubic lattice parameter that varies linearly with the gallium-to-aluminum content. nih.gov Subsequent thermal treatment of these mixed-oxide precursors can lead to different polymorphs. For example, γ-Ga₂-xAlxO₃ transforms above 750 °C into monoclinic β-Ga₂-xAlxO₃ for lower aluminum concentrations (x ≤ 1.3) and into hexagonal α-Ga₂-xAlxO₃ for higher aluminum content (x = 1.8). nih.gov

Theoretical and Computational Chemistry of Gallium Iii Isopropoxide Systems

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital theory is a cornerstone of computational chemistry, providing a framework for solving the electronic Schrödinger equation without empirical parameters. These methods are instrumental in predicting the geometric and electronic structures of molecules from first principles. While specific ab initio studies dedicated solely to Gallium(III) isopropoxide are not extensively documented in the literature, the principles and methodologies have been widely applied to analogous gallium compounds, offering valuable predictive insights.

For instance, ab initio calculations have been successfully employed to determine the gas-phase structures of other gallium compounds, such as Ga(Buᵗ)₃. rice.edu These studies demonstrate that even with relatively simple basis sets, it is possible to obtain good agreement with experimental data for bond lengths and angles. rice.edu Such calculations typically involve a graded series of basis sets and electron-correlation treatments to ensure the reliability of the optimized structures. rice.edu For Gallium(III) isopropoxide, which is known to exist as a dimer, [Ga(OPr-i)₃]₂, and a tetramer in the solid state, ab initio methods could be used to elucidate the nature of the bridging isopropoxide ligands and the coordination environment of the gallium centers. researchgate.net

The computational cost of high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) methods, increases rapidly with the size of the system. However, for a molecule of the size of the Gallium(III) isopropoxide dimer, such calculations are feasible and would provide benchmark data for its structural parameters and vibrational frequencies. These theoretical predictions are crucial for interpreting experimental data from techniques like X-ray crystallography and infrared spectroscopy.

Table 1: Representative Ab Initio Methods and Their Applicability

| Method | Description | Applicability to Ga(OPr-i)₃ Systems |

|---|---|---|

| Hartree-Fock (HF) | A mean-field approach that does not include electron correlation. | Provides a basic, qualitative description of the electronic structure and geometry. |

| Møller-Plesset Perturbation Theory (MP2, MP4) | Incorporates electron correlation as a perturbation to the HF solution. | Offers improved accuracy for geometries and energies over HF. MP2 is a common choice for systems of this size. |

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for investigating the electronic structure and reactivity of metal alkoxides like Gallium(III) isopropoxide.

While specific DFT studies on Gallium(III) isopropoxide are not abundant, research on related chloro-gallium functionalized alkoxides provides a clear indication of the utility of DFT in this area. acs.org DFT calculations have been used to support experimental findings from techniques like Variable-Temperature NMR (VT-NMR) to understand the fluxional behavior of these compounds in solution. acs.orgnih.gov For Gallium(III) isopropoxide, DFT could be employed to model the monomer, dimer, and tetramer forms to understand their relative stabilities and the electronic factors governing their formation.

The electronic structure of Gallium(III) isopropoxide, including the nature of the Ga-O bonds, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO), can be readily calculated using DFT. The HOMO-LUMO gap is a key indicator of the compound's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. These calculations are vital for understanding its role as a precursor in chemical vapor deposition (CVD) processes for the synthesis of gallium oxide (Ga₂O₃) thin films. acs.org

Reactivity descriptors derived from DFT, such as atomic charges, electrostatic potentials, and Fukui functions, can predict the most likely sites for nucleophilic or electrophilic attack. This information is invaluable for understanding the reaction mechanisms involved in the synthesis and subsequent reactions of Gallium(III) isopropoxide. For example, DFT could be used to model the hydrolysis of Gallium(III) isopropoxide, a critical step in sol-gel processes.

Table 2: Key Electronic Properties from DFT Calculations

| Property | Significance |

|---|---|

| Total Energy | Allows for the comparison of the relative stabilities of different isomers and oligomers. |

| HOMO/LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap indicate the electronic excitability and chemical reactivity. |

| Electron Density Distribution | Reveals the nature of chemical bonds (covalent vs. ionic character) and the distribution of charge within the molecule. |

Computational Modeling of Thermal Decomposition Mechanisms

Computational modeling of thermal decomposition typically involves locating the transition states for various possible reaction steps, such as ligand dissociation, elimination reactions, and intermolecular reactions. The activation energies for these steps can be calculated using methods like DFT. The reaction pathway with the lowest activation energy is generally the most favorable.

For Gallium(III) isopropoxide, potential decomposition pathways could involve the elimination of propene and water, or the formation of larger oxo-gallium clusters. Quantum chemical calculations can be used to construct a potential energy surface for these reactions, providing a detailed picture of the mechanism. For instance, the decomposition of the related precursor dimethylgallium isopropoxide (Me₂GaOⁱPr) has been studied in the context of ALD and MOCVD of Ga₂O₃. colab.ws

Table 3: Common Computational Techniques for Modeling Decomposition

| Technique | Purpose |

|---|---|

| Transition State Search | To locate the saddle points on the potential energy surface corresponding to the energy barriers of reaction steps. |

| Intrinsic Reaction Coordinate (IRC) Calculations | To confirm that a found transition state connects the desired reactants and products. |

Future Research Directions and Advanced Applications

Development of Next-Generation Gallium Precursors

The limitations of traditional precursors like Gallium (III) isopropoxide, such as their reactivity and solubility, have spurred the development of new classes of gallium compounds. The goal is to create precursors that offer greater control over the deposition processes used in manufacturing advanced materials, such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).

One promising area is the synthesis of homoleptic aminoalkoxides of gallium(III). researchgate.net These compounds, which replace the isopropoxide group with a ligand containing both nitrogen and oxygen donor atoms, exhibit different structural and reactivity profiles. For instance, researchers have successfully synthesized and characterized compounds like Ga₂(OC₂H₄NMe₂)₆. researchgate.net These aminoalkoxide precursors have been explored as alternatives for sol-gel processes to produce gallium oxide (Ga₂O₃) nanomaterials. The choice of the precursor has a significant impact on the resulting material; hydrolysis of these next-generation aminoalkoxides can lead to different phases of gallium oxide-hydroxide compared to the hydrolysis of standard this compound. researchgate.net

Another avenue of research involves gallium dimethylamide-based liquid precursors for producing gallium nitride (GaN) thin films. researchgate.net GaN is a flagship third-generation compound semiconductor crucial for high-frequency and high-power applications. scmp.com The development of liquid precursors is advantageous as it can enable simpler and more scalable deposition techniques compared to traditional gas-phase precursors. Research has shown that gallium nitride thin films can be produced on sapphire substrates from these liquid precursors via chemical solution deposition, followed by pyrolysis in an ammonia (B1221849) atmosphere. researchgate.net This approach opens the door to more cost-effective manufacturing of GaN-based devices.

The development of these next-generation precursors is critical for the fabrication of advanced electronic and optoelectronic devices. Gallium oxide (Ga₂O₃) itself is a key target material, as it possesses a wider bandgap than current leading materials like silicon carbide (SiC) and GaN, making it suitable for next-generation power semiconductor devices. researchgate.netnims.go.jp

| Precursor Class | Example Compound | Target Material | Deposition Method | Reference |

| Aminoalkoxides | Ga₂(OC₂H₄NMe₂)₆ | Gallium Oxide (Ga₂O₃) | Sol-Gel | researchgate.net |

| Amides | Gallium Dimethylamide-based liquid | Gallium Nitride (GaN) | Chemical Solution Deposition | researchgate.net |

Precursor Engineering for Tunable Material Properties

Precursor engineering involves strategically modifying the chemical structure of the precursor molecule to gain precise control over the properties of the final material. By changing the ligands attached to the gallium atom, researchers can influence factors like growth rate, crystal structure, and electronic properties.

A compelling example of this principle is found in the synthesis of indium gallium phosphide (B1233454) (InGaP) quantum dots, which are promising materials for efficient blue light emission. researchgate.net The choice of the gallium precursor has a profound and unexpected effect on the final nanostructure.

When gallium oleate is used as the precursor in the presence of indium phosphide (InP) nanocrystals, the reaction leads to the formation of larger, core/shell structures (InP/GaP). This results in a "red shift" in the material's photoluminescence. researchgate.netrsc.org

Conversely, when gallium acetylacetonate (B107027) (Ga(acac)₃) is used under similar conditions, it promotes the formation of an alloyed InGaP nanostructure. This alloying leads to a "blue shift" in the photoluminescence, enabling access to the blue range of the spectrum. researchgate.netrsc.org

This demonstrates that the ligand (oleate vs. acetylacetonate) directly dictates the reaction pathway, leading to either a core/shell or an alloyed nanocrystal. This level of control is essential for tuning the optical and electronic properties of materials for specific applications, such as LEDs and displays. The reactivity of the precursor influences whether gallium ions exchange with indium on the surface of existing nanocrystals or incorporate directly into the crystal lattice during growth.

| Gallium Precursor | Resulting Nanostructure | Photoluminescent Shift | Mechanism |

| Gallium Oleate | InP/GaP Core/Shell | Red Shift | Favors surface growth on InP nanocrystals |

| Gallium Acetylacetonate | InGaP Alloy | Blue Shift | Favors incorporation of Ga into the InP lattice |

Strategies for Hetero- and Homometallic Integration

Integrating multiple different metals (heterometallic) or ordered arrangements of the same metal (homometallic) into a single material is a key strategy for creating novel functionalities. Precursors like this compound are vital for these techniques, allowing for the controlled deposition of multiple elements.

Heterometallic integration is exemplified by the formation of ternary compounds like InGaP and indium gallium arsenide (InGaAs). The synthesis of InGaP quantum dots, as discussed previously, is a clear case of using distinct indium and gallium precursors to create a mixed-metal phosphide material. researchgate.netrsc.org The relative reactivity of the metal precursors is a critical parameter. A rapid reaction between the indium and phosphorus precursors in the presence of a gallium precursor tends to favor the formation of core/shell structures, while modifying the precursors to slow down the reaction kinetics can promote the formation of true ternary alloys. researchgate.net

This strategy extends to oxide materials as well. The development of new homoleptic aminoalkoxides has been applied to both gallium(III) and indium(III). researchgate.net Using a combination of these precursors in a sol-gel process allows for the synthesis of mixed-metal oxides (e.g., indium gallium oxide), where the ratio of the metals can be precisely controlled by the initial precursor concentrations. These mixed-metal oxides are of great interest for applications such as transparent conducting films and gas sensors.

Homometallic integration involves creating complex structures from a single metal, such as the controlled formation of different crystalline phases or multi-layered structures. For instance, this compound can be used to grow thin films of β-Ga₂O₃, the most stable polymorph of gallium oxide. researchgate.netnims.go.jp By carefully controlling deposition conditions or using specifically engineered precursors, it may be possible to selectively grow other, less stable polymorphs of Ga₂O₃ that possess different and potentially advantageous electronic properties.

Q & A

What are the key considerations for synthesizing gallium (III) isopropoxide with high purity?

To achieve high-purity this compound, researchers must control reaction conditions (e.g., stoichiometry, solvent dryness, and inert atmosphere) to minimize hydrolysis and ligand exchange. A common method involves reacting gallium trichloride with sodium isopropoxide in anhydrous toluene under argon . Post-synthesis purification via vacuum distillation or recrystallization is critical, as residual chloride ions or unreacted precursors can alter catalytic or structural properties. Characterization using elemental analysis, NMR, and FT-IR ensures purity .

How can researchers optimize this compound-based precursors for thin-film deposition?

Advanced studies focus on precursor design by modifying ligand environments. For example, adjusting the isopropoxide ligand ratio or introducing stabilizing agents (e.g., acetylacetone) improves thermal stability and volatility. Researchers should use thermogravimetric analysis (TGA) to assess decomposition profiles and spectroscopic ellipsometry to monitor film uniformity . Contradictions in optimal precursor ratios across literature may arise from varying deposition techniques (CVD vs. ALD), necessitating method-specific calibration .

What spectroscopic techniques are most effective for characterizing this compound coordination complexes?

Combining X-ray diffraction (XRD) for structural elucidation, NMR (¹H, ¹³C, and ⁷¹Ga) for ligand environment analysis, and X-ray photoelectron spectroscopy (XPS) for oxidation state verification provides a robust framework. For dynamic systems, variable-temperature NMR can reveal ligand exchange kinetics. Researchers must cross-validate data, as discrepancies in Ga-O bond lengths (reported between 1.92–2.05 Å) may reflect solvent or crystallization effects .

How do solvent polarity and Lewis acidity influence this compound reactivity in catalysis?

This compound’s Lewis acidity is solvent-dependent: polar aprotic solvents (e.g., DMF) enhance electrophilicity, while coordinating solvents (e.g., THF) reduce activity. Researchers should conduct kinetic studies under varied solvent conditions to map reactivity. For example, in esterification catalysis, dielectric constant correlations (ε > 15) often correlate with higher turnover rates. Conflicting reports on solvent effects may stem from uncontrolled moisture levels, requiring rigorous drying protocols .

What strategies resolve contradictions in reported catalytic performance of this compound?